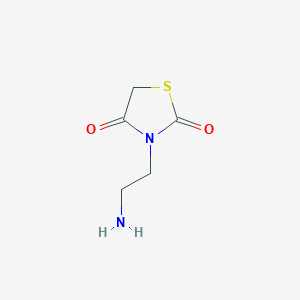
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a benzylsulfanyl group attached to the triazole ring, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-5-methyl-1,2,4-triazole-3-thiol with benzyl bromide in the presence of a base such as potassium carbonate in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent triazole.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-amino-5-methyl-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(benzylsulfanyl)-1H-1,2,4-triazole
- 5-methyl-4H-1,2,4-triazol-4-amine
- 4-amino-5-methyl-1,2,4-triazole-3-thiol
Uniqueness
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine is unique due to the presence of both the benzylsulfanyl group and the methyl group on the triazole ring. This combination can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
90871-40-2 |
|---|---|
Fórmula molecular |
C10H12N4S |
Peso molecular |
220.3g/mol |
Nombre IUPAC |
3-benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H12N4S/c1-8-12-13-10(14(8)11)15-7-9-5-3-2-4-6-9/h2-6H,7,11H2,1H3 |
Clave InChI |
DKIWOMYRUZFBCU-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1N)SCC2=CC=CC=C2 |
SMILES canónico |
CC1=NN=C(N1N)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-allyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-phenylhydrazinecarboxamide](/img/structure/B385906.png)
![N-[(2Z)-4-(2,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B385908.png)
![3-[3-(4-bromobenzoyl)-1-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B385911.png)
![2-[3-(2-bromoethoxy)phenyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B385912.png)

![2-[(4-{[(4-Methyl-2-pyrimidinyl)amino]sulfonyl}anilino)carbonyl]benzoic acid](/img/structure/B385915.png)

![2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B385919.png)

![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)



![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B385933.png)
